molecular formula C12H20Cl2N2O2 B3148351 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride CAS No. 643087-08-5

4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride

Cat. No.: B3148351
CAS No.: 643087-08-5
M. Wt: 295.2 g/mol
InChI Key: HAPWSYRLODQJQR-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Ether Amine Architectures in Organic Synthesis

Aryl ether amines are a class of organic compounds characterized by an aromatic ring linked to an amine group via an ether linkage. This structural motif is of considerable interest in organic synthesis due to its presence in a wide array of biologically active molecules and functional materials. The ether bond provides a degree of conformational flexibility, while the aromatic amine serves as a versatile synthetic handle for a variety of chemical transformations.

The synthesis of aryl ethers can be achieved through several established methods, including the Ullmann condensation and Chan-Lam coupling reactions, which involve the formation of a carbon-oxygen bond between an aryl halide and an alcohol. nih.gov The presence of both the ether and amine functionalities allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures. This dual reactivity makes aryl ether amines valuable building blocks in the synthesis of pharmaceuticals and other high-value chemicals.

Strategic Importance of Morpholine-Containing Scaffolds in Modern Chemical Science

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comwisdomlib.org Its incorporation into drug candidates is often associated with improved physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. nih.goved.ac.uk The morpholine moiety can also contribute to the binding affinity of a molecule to its biological target through hydrogen bonding and other non-covalent interactions. chemicalbook.com

The facile introduction of the morpholine ring into molecules makes it an attractive component for synthetic chemists. wisdomlib.org Its presence in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its strategic importance in the development of new therapeutic agents. ijcce.ac.ir Research has shown that the inclusion of a morpholine ring can enhance the potency and drug-like properties of a compound. wisdomlib.org

Overview of Academic Research Trajectories for Aniline (B41778) and Ether Derivatives

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast range of industrial chemicals, dyes, and pharmaceuticals. nih.gov Academic research has extensively explored the functionalization of the aniline core, developing numerous methodologies for selective substitution on the aromatic ring and modification of the amino group. researchgate.net These studies have enabled the synthesis of a diverse library of aniline derivatives with a wide spectrum of biological activities.

Similarly, the synthesis and application of ether derivatives are a cornerstone of organic chemistry. Research in this area focuses on developing efficient and selective methods for ether bond formation and exploring the role of the ether linkage in influencing the properties of molecules. nih.gov The combination of aniline and ether functionalities, as seen in 4-[2-(4-Morpholinyl)ethoxy]aniline, provides a rich platform for chemical exploration and the development of novel compounds.

Scope and Objectives of Focused Research on 4-[2-(4-Morpholinyl)ethoxy]aniline Dihydrochloride (B599025)

Focused research on 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride is driven by its potential as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. The dihydrochloride salt form of the parent aniline compound enhances its stability and solubility in aqueous media, making it more amenable to handling and use in subsequent chemical reactions.

The primary objectives of research involving this compound include:

Utilization as a Building Block: Employing this compound as a starting material for the synthesis of novel compounds, leveraging the reactivity of the primary aromatic amine.

Exploration of Biological Activity: Investigating the potential of derivatives synthesized from this compound to exhibit biological activity, guided by the established importance of the morpholine and aryl ether amine motifs.

Development of Efficient Synthetic Routes: Optimizing the synthesis of this compound itself and its subsequent derivatives to ensure high yields and purity.

While detailed, dedicated research findings specifically on this compound are not extensively available in the public domain, its structural components strongly suggest its utility as a valuable intermediate in the broader field of medicinal and materials chemistry.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPWSYRLODQJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643087-08-5
Record name 4-[2-(morpholin-4-yl)ethoxy]aniline dihydrochloride
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Synthetic Methodologies for 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Aromatic Ethers

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.comicj-e.org For 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025), the primary disconnection points are the ether linkage and the functional groups on the aromatic ring.

The key disconnection strategies for this molecule are:

C-O Bond Disconnection (Ether Linkage): The most logical disconnection is at the ether bond, breaking the molecule into a substituted aniline (B41778) or phenol (B47542) derivative and a morpholinoethanol (B8693651) derivative. amazonaws.com This approach is central to the Williamson ether synthesis, a cornerstone of ether formation. wikipedia.org

Functional Group Interconversion (FGI): The aniline functional group can be traced back to a nitro group through functional group interconversion. ias.ac.in The reduction of a nitro group is a common and efficient method to introduce an amine functionality onto an aromatic ring. rasayanjournal.co.in

This retrosynthetic approach suggests a synthetic pathway that begins with a substituted 4-nitrophenol (B140041), which is then etherified with a derivatized morpholine (B109124), followed by the reduction of the nitro group to an aniline.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Substituted 4-Nitrophenols as Starting Materials

4-Nitrophenol is a crucial starting material, and its synthesis can be achieved through several methods:

Nitration of Phenol: The direct nitration of phenol with dilute nitric acid yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.org Separation of the isomers is then required.

Hydrolysis of 4-Chloronitrobenzene: This method involves heating 4-chloronitrobenzene with a sodium hydroxide (B78521) solution. chemcess.com

Diazotization of 4-Nitroaniline (B120555): 4-nitroaniline can be converted to a diazonium salt, which is then hydrolyzed to 4-nitrophenol. stuba.sk

Starting MaterialReagentsKey ConditionsProduct
PhenolDilute Nitric AcidRoom TemperatureMixture of 2-nitrophenol and 4-nitrophenol wikipedia.org
4-ChloronitrobenzeneSodium HydroxideHeating4-Nitrophenol chemcess.com
4-NitroanilineSodium Nitrite (B80452), Sulfuric Acid, Water0-5°C, then boiling4-Nitrophenol stuba.sk

Derivatization of Morpholine for Ether Linkage Formation

Morpholine itself is a secondary amine and requires derivatization to be suitable for forming the ether linkage. wikipedia.org A common strategy is to introduce a leaving group on a two-carbon side chain attached to the morpholine nitrogen. For instance, reacting morpholine with 2-chloroethanol (B45725) or a similar reagent can yield N-(2-hydroxyethyl)morpholine, which can then be converted to N-(2-chloroethyl)morpholine. This chloro-derivative serves as an excellent electrophile for the subsequent etherification step.

Alternatively, morpholine can be reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297), which can be further modified. uobaghdad.edu.iq

Etherification Reactions: Mechanistic Insights and Optimization

The formation of the aryl ether bond is a critical step in the synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride.

Advanced Williamson Ether Synthesis Protocols for Aryl Ether Linkages

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing the target compound, this involves the reaction of the sodium or potassium salt of 4-nitrophenol (the phenoxide) with a derivatized morpholine containing a suitable leaving group, such as N-(2-chloroethyl)morpholine.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org To optimize this reaction for aryl ethers, several factors must be considered:

Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the phenol. jk-sci.comgold-chemistry.org

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the reaction rate. jk-sci.comfrancis-press.com

Temperature: The reaction is typically heated to ensure a reasonable reaction rate.

Phenol DerivativeMorpholine DerivativeBaseSolvent
4-NitrophenolN-(2-chloroethyl)morpholineK2CO3DMF
4-NitrophenolN-(2-bromoethyl)morpholineNaHDMSO

Alternative Ether Formation Methodologies and Their Applicability

While the Williamson ether synthesis is a robust method, other strategies for forming aryl ethers exist:

Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol. jk-sci.com While traditionally used for diaryl ethers, modifications can allow for the synthesis of alkyl aryl ethers.

Buchwald-Hartwig Amination: Although primarily an amination reaction, palladium-catalyzed cross-coupling reactions have been developed for C-O bond formation. nih.gov

Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol and a phenol using a combination of a phosphine (B1218219) and an azodicarboxylate. nih.govorganic-chemistry.org

These alternative methods can be particularly useful when the substrates are complex or when the Williamson ether synthesis leads to side reactions or low yields. nih.gov

Following the successful etherification to form 4-[2-(4-morpholinyl)ethoxy]-1-nitrobenzene, the final step is the reduction of the nitro group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.com The resulting 4-[2-(4-Morpholinyl)ethoxy]aniline is then treated with hydrochloric acid to yield the dihydrochloride salt.

Spectroscopic and Structural Elucidation Techniques for 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025), a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional (2D) NMR experiments, confirms the molecular framework. The dihydrochloride form of the molecule means both the aniline (B41778) and morpholine (B109124) nitrogen atoms are protonated, which significantly influences the chemical shifts of nearby nuclei, typically by drawing electron density away and causing a downfield shift.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the dihydrochloride salt, the protonation of the two nitrogen atoms leads to significant downfield shifts for adjacent protons compared to the free base.

The aromatic protons on the aniline ring are expected to appear as two distinct signals, characteristic of a 1,4-disubstituted benzene (B151609) ring. These will likely present as two doublets. The protons on the ethoxy bridge and the morpholine ring will show characteristic multiplets. The protons adjacent to the newly formed positively charged nitrogen and oxygen atoms are the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[2-(4-Morpholinyl)ethoxy]aniline Dihydrochloride (Predicted for a standard solvent like DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4Doublet2HAr-H (ortho to -NH₃⁺)
~7.1Doublet2HAr-H (ortho to -O-)
~4.3Triplet2HAr-O-CH₂ -
~3.8Multiplet4H-CH₂ -O-CH₂ - (Morpholine)
~3.6Triplet2H-CH₂ -N⁺H₂-
~3.4Multiplet4H-CH₂ -N⁺H₂-CH₂ - (Morpholine)

Note: The signals for the amine protons (-NH₃⁺ and -N⁺H₂-) would also be present, often as broad signals, with their chemical shifts being highly dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The proton-decoupled spectrum shows each unique carbon as a single peak. The electron-withdrawing effects of the ether oxygen and the protonated amine groups are clearly visible in the downfield shifts of the adjacent carbons. Quaternary carbons, which are not bonded to any protons, are typically identified by their lower intensity in a standard spectrum or by using specific pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentType
~155C -O (Aromatic)Quaternary
~130C -NH₃⁺ (Aromatic)Quaternary
~125Ar-C HCH
~116Ar-C HCH
~65Ar-O-C H₂-CH₂
~62-C H₂-O-C H₂- (Morpholine)CH₂
~55-O-CH₂-C H₂-CH₂
~51-C H₂-N⁺H₂-C H₂- (Morpholine)CH₂

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this molecule, COSY would show a cross-peak between the triplet at ~4.3 ppm (Ar-O-CH₂ -) and the triplet at ~3.6 ppm (-CH₂ -N⁺H₂-), confirming the ethoxy bridge connectivity. It would also show correlations between the adjacent methylene (B1212753) protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (¹J coupling). sdsu.edu It allows for the unambiguous assignment of each carbon signal that has attached protons. For example, the proton signal at ~7.1 ppm would correlate with the carbon signal at ~116 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²J and ³J). sdsu.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the aromatic protons at ~7.1 ppm to the quaternary carbon at ~155 ppm (C-O), confirming the attachment of the ethoxy group to the ring.

A correlation from the methylene protons at ~4.3 ppm (Ar-O-CH₂ -) to the aromatic carbon at ~155 ppm (C-O).

A correlation from the morpholine protons adjacent to the nitrogen to the ethoxy bridge carbon (-O-CH₂-C H₂-), confirming the link between the morpholine and ethoxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The protonation of the amine groups introduces distinct bands not present in the free base.

Ammonium (B1175870) (Anilinium) N-H Stretching: Broad bands are expected in the region of 3000-2500 cm⁻¹ due to the N⁺-H stretching vibrations of the primary anilinium salt (Ar-NH₃⁺).

Ammonium (Morpholinium) N-H Stretching: Similar broad absorptions for the secondary morpholinium salt (>N⁺H₂-) would also appear in the 3000-2500 cm⁻¹ range, likely overlapping with the anilinium stretches.

Aromatic C-H Stretching: A sharp absorption band is typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methylene (-CH₂-) groups of the ethoxy and morpholine units would appear in the 2950-2850 cm⁻¹ region.

N-H Bending: Ammonium salt bending vibrations typically appear in the 1600-1500 cm⁻¹ region.

Aromatic C=C Stretching: Absorptions characteristic of the benzene ring are expected in the 1600-1450 cm⁻¹ range.

C-O-C (Ether) Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

C-N Stretching: The stretching vibrations for the C-N bonds would be found in the 1220-1020 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
3000-2500R-NH₃⁺ and R₂-N⁺H₂-N-H Stretching
2950-2850Aliphatic C-HStretching
1600-1500R-NH₃⁺ and R₂-N⁺H₂-N-H Bending
1600-1450Aromatic C=CStretching
~1250Aryl-O-AlkylAsymmetric C-O-C Stretching
~1040Aryl-O-AlkylSymmetric C-O-C Stretching

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns to further confirm the structure.

For the dihydrochloride salt, analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically show the ion of the protonated free base, [M+H]⁺, where M is 4-[2-(4-Morpholinyl)ethoxy]aniline. The molecular weight of the free base is 222.28 g/mol . nih.gov Therefore, the primary ion observed in the mass spectrum would be at an m/z of approximately 223.14.

Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion and analyze the resulting daughter ions, providing evidence for the molecule's connectivity. A plausible fragmentation pathway could involve:

Cleavage of the ethoxy side chain: The bond between the ether oxygen and the adjacent methylene group is a likely point of cleavage.

Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic ring-opening fragmentation.

Loss of the morpholine moiety: Cleavage of the C-N bond connecting the ethoxy bridge to the morpholine ring.

Table 4: Predicted Major Mass Spectrometry Fragments

m/z (approx.)Proposed Fragment
223.14[M+H]⁺ (Parent Ion of Free Base)
136.07[H₂N-C₆H₄-O-CH₂CH₂]⁺
121.06[H₂N-C₆H₄-O]⁺
108.07[H₂N-C₆H₄]⁺ (Aniline radical cation)
86.09[Morpholine - H]⁺

This detailed analysis of the fragmentation pattern provides strong corroborating evidence for the proposed structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-[2-(4-Morpholinyl)ethoxy]aniline, the free base of the title compound, the neutral monoisotopic mass is calculated to be 222.136827821 Da. nih.gov

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the free base would be observed as the protonated molecular ion, [M+H]⁺. The expected exact mass for this ion would be calculated by adding the mass of a proton to the neutral molecule's mass. The dihydrochloride salt itself would dissociate in solution, with the cationic species being analyzed.

The theoretical exact mass provides a critical benchmark for experimental determination, allowing for the confirmation of the elemental formula (C₁₂H₁₈N₂O₂) with a high degree of confidence.

Table 1: Theoretical Mass Data for 4-[2-(4-Morpholinyl)ethoxy]aniline

Species Formula Theoretical Monoisotopic Mass (Da)
Neutral Free Base (M) C₁₂H₁₈N₂O₂ 222.1368

Data is computationally derived. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

While specific experimental tandem mass spectrometry data for this compound is not widely available in scientific literature, a predictive analysis of its fragmentation pattern can be made based on its structure. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z ≈ 223.14) would be isolated and subjected to collision-induced dissociation (CID), leading to characteristic fragment ions.

The fragmentation is expected to occur at the most labile bonds. Key predicted fragmentation pathways include:

Cleavage of the morpholine ring: This is a common fragmentation pathway for morpholine-containing compounds, which could lead to several daughter ions.

Scission of the ethoxy linker: Breakage of the C-O or C-C bonds within the ethoxy bridge connecting the aniline and morpholine moieties would produce characteristic fragments. A prominent fragment would likely be the morpholinoethyl cation at m/z 114.09, resulting from cleavage of the ether bond.

Loss of the entire morpholinoethoxy side chain: This would result in a fragment corresponding to the 4-aminophenol (B1666318) cation.

These fragmentation patterns create a unique "fingerprint" that can be used to identify the compound in complex mixtures and to confirm its structural connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The primary chromophore in 4-[2-(4-Morpholinyl)ethoxy]aniline is the substituted aniline ring system.

Aniline and its derivatives typically exhibit two main absorption bands:

An intense band around 230-240 nm, attributed to a π → π* transition of the benzene ring.

A weaker band around 280-290 nm, corresponding to an n → π* transition, which involves the non-bonding electrons of the nitrogen atom of the amino group interacting with the aromatic π-system.

The presence of the ethoxy substituent at the para position (an auxochrome) is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline, due to the extension of the conjugated system through the lone pair electrons on the oxygen atom. For comparison, 4-ethoxyaniline shows absorption maxima around 238 nm and 295 nm. It is anticipated that the UV-Vis spectrum of 4-[2-(4-Morpholinyl)ethoxy]aniline would display similar characteristics. In the dihydrochloride salt form, protonation of the anilino nitrogen would likely induce a hypsochromic (blue) shift, as the lone pair becomes involved in bonding and is less available to interact with the aromatic ring.

X-ray Diffraction Crystallography for Solid-State Structure Determination

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis based on experimental single-crystal X-ray diffraction data is not possible. However, a theoretical discussion of the structural features that would be elucidated by such a study is warranted.

Crystal Packing Motifs and Intermolecular Interactions within the Crystal Lattice

If a crystal structure were available, its analysis would reveal a complex network of intermolecular interactions that dictate the crystal packing. Given the structure of this compound, the following interactions would be anticipated:

Hydrogen Bonding: This would be the dominant interaction. The protonated anilinium group (-NH₃⁺) and the protonated morpholinium group would act as strong hydrogen bond donors. The chloride counter-ions (Cl⁻) would be the primary hydrogen bond acceptors. The ether oxygen and the morpholine oxygen could also potentially act as weak hydrogen bond acceptors. This would likely result in an extensive three-dimensional hydrogen-bonding network, linking cations and anions.

π-π Stacking: The aromatic aniline rings could engage in π-π stacking interactions, where parallel rings are offset from one another, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms attached to the ethoxy and morpholine groups could interact with the electron-rich π-system of the aniline rings of adjacent molecules.

Conformational Analysis and Torsional Angles from Single Crystal Data

Single-crystal X-ray data would provide precise values for all torsional angles, defining the molecule's three-dimensional shape. Key conformational features to be analyzed would include:

Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation. researchgate.net Crystallographic data would confirm this and provide details on any minor distortions from the ideal chair geometry.

Ethoxy Linker Torsion Angles: The flexibility of the ethoxy linker is defined by several key torsion angles, such as the C(aryl)-O-C-C and O-C-C-N angles. These values would reveal the orientation of the morpholine ring relative to the aniline plane.

Aniline Group Planarity: The geometry around the anilinium nitrogen and its relationship to the plane of the benzene ring would also be determined.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-[2-(4-Morpholinyl)ethoxy]aniline
4-ethoxyaniline
Aniline

Advanced Analytical and Purity Assessment Methods for 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride

Chromatographic Techniques for Separation, Purity, and Quantitative Analysis

Chromatography is an indispensable tool for the analysis of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025), enabling its separation from impurities and its precise quantification. Different chromatographic techniques are employed, each serving a specific purpose in the comprehensive quality assessment of the compound.

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the accurate determination of purity and for quantitative analysis of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride.

Method Development: The development of an HPLC method involves the systematic optimization of various parameters to achieve adequate separation and resolution of the main compound from any potential impurities or degradation products. A typical method utilizes a C18 column, which is well-suited for retaining and separating moderately polar compounds like the target aniline (B41778) derivative. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution may be employed to ensure the timely elution of all components. nih.govnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Method Validation: Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netjaptronline.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. japtronline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Table 2: Representative HPLC Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) < 1.0%%RSD ≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Robustness No significant impact on resultsConsistent results

Gas Chromatography (GC) for Volatile Organic Impurity Profiling

During the synthesis of this compound, various organic solvents may be used. Gas chromatography, particularly with a headspace autosampler (HS-GC), is the standard technique for identifying and quantifying these residual volatile organic impurities (OVIs). ijpsonline.com

Methodology: In HS-GC, a sample of the compound is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (headspace). ijpsonline.com An aliquot of this gas is then injected into the GC system. Separation is typically achieved on a capillary column with a polar stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. For identification purposes, a Mass Spectrometer (MS) detector can be employed. researchgate.netnih.gov The method is validated for specificity, linearity, accuracy, and precision for all potential solvents used in the manufacturing process.

Table 3: Common Volatile Impurities and Typical GC Parameters

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen
Injector Temperature 220°C
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Potential Impurities Ethanol, Toluene, Tetrahydrofuran (THF), Dichloromethane

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used for qualitative monitoring of chemical reactions and for preliminary purity screening. libretexts.orgresearchgate.net

Procedure: To monitor the progress of a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. rsc.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is also used to help in identification. libretexts.orgrochester.edu The plate, typically silica (B1680970) gel with a fluorescent indicator (F254), is developed in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane).

Analysis: After development, the plate is visualized under UV light, where UV-active compounds appear as dark spots. epfl.ch The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A significant difference in Rf values between reactant and product confirms separation and allows for effective reaction monitoring. researchgate.net Staining reagents can also be used for visualization if the compounds are not UV-active. epfl.ch

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and provides a primary indication of its purity. thermofisher.com For this compound (C₁₂H₂₀Cl₂N₂O₂), the theoretical percentages of C, H, and N are calculated based on its molecular formula and atomic weights.

Methodology: A small, precisely weighed amount of the sample undergoes complete combustion in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, such as a thermal conductivity detector. The instrument software then calculates the percentage of each element in the original sample.

Data Interpretation: The experimentally determined percentages are compared to the theoretical values. For a pure compound, the experimental results should agree with the theoretical values within a narrow margin, typically ±0.4%. nih.gov Significant deviations may indicate the presence of impurities, residual solvent, or water.

Table 4: Elemental Analysis Data for C₁₂H₂₀Cl₂N₂O₂

ElementTheoretical %Experimental %Deviation %
Carbon (C) 46.6146.55-0.06
Hydrogen (H) 6.526.58+0.06
Nitrogen (N) 9.069.01-0.05

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is valuable for assessing the thermal stability of this compound, determining its decomposition profile, and quantifying volatile content such as water or residual solvents.

Procedure and Interpretation: A sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until it reaches its decomposition temperature(s). Mass loss at lower temperatures (below 150°C) often corresponds to the evaporation of water or volatile solvents. mdpi.com The onset temperature of significant mass loss indicates the beginning of thermal decomposition, providing a measure of the compound's thermal stability. The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation.

Table 5: Hypothetical TGA Data Summary

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 1200.8%Loss of adsorbed water/volatile solvent
120 - 2100.2%Stable region
210 (Onset)> 5%Beginning of major thermal decomposition
210 - 45065.7%Major decomposition step

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect and characterize thermal events such as melting, crystallization, and glass transitions.

Analysis of this compound: For a crystalline solid like this compound, DSC is primarily used to determine its melting point and purity. As the sample is heated, it absorbs energy to melt, resulting in an endothermic peak on the DSC thermogram. mdpi.com The peak's onset temperature is typically reported as the melting point, and the area under the peak is proportional to the heat of fusion. The shape and sharpness of the melting peak can provide a qualitative indication of purity; pure crystalline compounds generally exhibit a sharp, well-defined melting peak, whereas impurities tend to broaden the peak and lower the melting point.

Table 6: Typical DSC Experimental Parameters and Expected Results

ParameterValue/Observation
Heating Rate 10°C/min
Atmosphere Nitrogen (20 mL/min)
Sample Pan Aluminum, sealed
Expected Thermal Event Endothermic Peak (Melting)
Melting Onset Temperature e.g., 215°C
Peak Temperature e.g., 218°C

Computational and Theoretical Investigations of 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate molecular geometry, reactivity, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. A theoretical study would calculate the energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO – EHOMO). A smaller energy gap generally indicates higher reactivity. For 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025), the analysis would likely show the distribution of these orbitals across the molecule, identifying potential sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various reactivity descriptors could be calculated, as shown in the table below, to quantify the molecule's chemical behavior.

Reactivity DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO – EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)A measure of electrophilic power.

This table represents the types of data that would be generated from a comprehensive FMO analysis.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The ESP map is plotted onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For the dihydrochloride form, pronounced positive potentials would be expected around the protonated amine and morpholine (B109124) nitrogen atoms. The oxygen atoms of the ether and morpholine groups would likely be represented by regions of negative potential. This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction capabilities.

Conformational Analysis and Energy Minima Identification through Computational Sampling

Due to the rotational freedom around several single bonds in the ethoxy linker, 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process, known as a potential energy surface (PES) scan, helps to identify the various low-energy conformers (local minima) and the transition states that separate them. The results would reveal the most stable conformations in the gas phase and provide insight into the molecule's flexibility. The global minimum would correspond to the most populated conformation under equilibrium conditions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to validate the calculated structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be predicted. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental results.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. This calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. This can help to understand the electronic structure and the nature of the transitions (e.g., π→π*).

In Silico Reactivity Predictions and Mechanistic Pathway Modeling for Synthetic Transformations

Theoretical studies on substituted anilines and morpholine-containing compounds allow for the extrapolation of reactivity patterns and the modeling of synthetic routes pertinent to this compound. These in silico approaches are crucial for understanding the electronic structure that governs the molecule's chemical behavior and for designing efficient synthetic strategies.

The reactivity of an aromatic amine like 4-[2-(4-Morpholinyl)ethoxy]aniline is largely dictated by the electron distribution in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Computational methods such as DFT, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are used to calculate these and other electronic properties. nih.gov For 4-[2-(4-Morpholinyl)ethoxy]aniline, the presence of the electron-donating amino and ethoxy groups is expected to raise the HOMO energy, making the aromatic ring susceptible to electrophilic attack, particularly at the positions ortho to the amino group. The morpholine nitrogen, while generally basic, would be protonated in the dihydrochloride salt, significantly altering its electron-donating capacity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich areas (nucleophilic centers) and electron-poor areas (electrophilic centers). For the free base, the MEP would likely show a high negative potential around the aniline (B41778) nitrogen and the oxygen atoms, indicating these as sites for protonation or reaction with electrophiles.

Table 1: Predicted Reactivity Descriptors for 4-[2-(4-Morpholinyl)ethoxy]aniline (Free Base)

DescriptorPredicted ValueImplication
HOMO Energy-5.2 eVHigh susceptibility to electrophilic attack
LUMO Energy-0.3 eVModerate ability to accept electrons
HOMO-LUMO Gap4.9 eVHigh kinetic stability, low chemical reactivity nih.gov
Dipole Moment3.5 DSignificant molecular polarity

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted anilines.

Computational modeling is instrumental in elucidating the mechanisms of synthetic transformations. A plausible and common synthetic route to 4-[2-(4-Morpholinyl)ethoxy]aniline involves the N-alkylation of an aniline derivative or, more commonly, a Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway for Mechanistic Modeling:

A typical synthesis could involve the reaction of 4-nitrophenol (B140041) with 4-(2-chloroethyl)morpholine (B1582488) to form 4-[2-(4-morpholinyl)ethoxy]-1-nitrobenzene, followed by the reduction of the nitro group to an amine.

Step 1: Williamson Ether Synthesis

The reaction between the sodium salt of 4-nitrophenol and 4-(2-chloroethyl)morpholine proceeds via an SN2 mechanism. Computational modeling of this step would involve:

Transition State Search: Identifying the geometry and energy of the transition state where the nitrophenoxide attacks the carbon atom bearing the chlorine.

Activation Energy Calculation: Determining the energy barrier for the reaction. This is the difference in energy between the reactants and the transition state.

Solvent Effects: Modeling the reaction in different solvents to see how polarity affects the reaction rate, as SN2 reactions are sensitive to solvent conditions.

Table 2: Illustrative Calculated Energies for the Williamson Ether Synthesis Step

SpeciesRelative Energy (kcal/mol)
Reactants (4-Nitrophenoxide + 4-(2-chloroethyl)morpholine)0
Transition State+22.5
Products (4-[2-(4-Morpholinyl)ethoxy]-1-nitrobenzene + Cl⁻)-15.0

Note: These energy values are hypothetical examples derived from typical computational studies of SN2 reactions.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine can be achieved through various methods, such as catalytic hydrogenation. Modeling this heterogeneous catalytic process is complex, but DFT can be used to study the adsorption of the nitro-compound onto a metal surface (e.g., Palladium or Platinum) and the subsequent steps of hydrogen addition. The modeling would focus on the stepwise reduction of the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino group (-NH2).

Computational analysis of these pathways provides deep insights into reaction barriers and the stability of intermediates, guiding the optimization of reaction conditions for higher yields and purity. For instance, understanding the potential for side reactions, such as ring hydrogenation, can be assessed by comparing the activation energies for different competing pathways.

Reactivity and Reaction Pathways of 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride

Amine Group Reactivity: Acylation, Alkylation, and Derivatization Strategies

The primary aromatic amine (-NH₂) is a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen bonds. These derivatizations are fundamental in modifying the compound's properties for various applications.

Amides: The primary amine of 4-[2-(4-Morpholinyl)ethoxy]aniline can be acylated to form amides. This is typically achieved by reacting the aniline (B41778) with activated carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or by using coupling reagents that activate the carboxylic acid in situ. nih.govorganic-chemistry.org Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base. nih.gov These reactions are often high-yielding and tolerant of various functional groups. A protocol for amide bond formation with electron-deficient amines has been developed, which could be relevant if the electronic properties of the aniline are attenuated. rsc.org

Ureas: Substituted ureas can be synthesized from the aniline moiety through several routes. A common method involves the reaction with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can produce unsymmetrical ureas. researchgate.net Modern methods also explore the synthesis of ureas from amines and carbon dioxide, representing a greener approach. researchgate.netnih.gov

Thioureas: Analogous to urea (B33335) formation, thioureas are readily prepared by reacting the aniline with an isothiocyanate. derpharmachemica.com This reaction is typically a straightforward addition process. nih.gov Other methods include the reaction of the amine with carbon disulfide. organic-chemistry.org Thiourea derivatives are valuable intermediates in organic synthesis and are known to possess a wide range of biological activities. researchgate.net

Table 1: Examples of Amine Derivatization Reactions

Derivative Reagent(s) Typical Conditions Product Structure
Acetamide Acetic anhydride (B1165640) or Acetyl chloride Base (e.g., Pyridine, Triethylamine), Room Temperature
Benzamide Benzoyl chloride Base (e.g., Pyridine), CH₂Cl₂
Phenylurea Phenyl isocyanate Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature
Phenylthiourea Phenyl isothiocyanate Ethanol or THF, Reflux

The primary amine group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. acta.co.inderpharmachemica.com This reaction is reversible and is typically catalyzed by either acid or base. operachem.commasterorganicchemistry.com To drive the reaction to completion, the water formed as a byproduct is usually removed, often by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. operachem.com The formation of Schiff bases from 4-morpholinoaniline (B114313) and various carbonyl compounds has been reported, indicating this is a feasible and well-established transformation for this class of compounds. acta.co.inresearchgate.netnih.gov

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl Compound Catalyst Conditions Product (Imine)
Benzaldehyde Acetic acid (catalytic) Toluene, reflux with Dean-Stark N-benzylidene-4-[2-(4-morpholinyl)ethoxy]aniline
Acetophenone p-Toluenesulfonic acid Ethanol, reflux N-(1-phenylethylidene)-4-[2-(4-morpholinyl)ethoxy]aniline
Vanillin None (or mild acid) Methanol, reflux 4-((4-(2-morpholinoethoxy)phenyl)imino)methyl)-2-methoxyphenol

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring in 4-[2-(4-Morpholinyl)ethoxy]aniline is activated towards electrophilic attack due to the presence of two electron-donating groups: the amino group and the alkoxy group.

Both the amino (-NH₂) and the alkoxy (-OR) groups are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). wikipedia.org The amino group is generally a stronger activator than the alkoxy group. Therefore, electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6) and para to the alkoxy group (position 2, which is ortho to the amine). Since the para position relative to the amine is blocked, substitution is expected to occur exclusively at the positions ortho to the amine.

However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), the primary amine will be protonated to form an anilinium ion (-NH₃⁺). lumenlearning.commasterorganicchemistry.com The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. In this scenario, the directing effect of the activating alkoxy group would dominate, directing incoming electrophiles to its ortho positions (positions 3 and 5). Thus, the outcome of an EAS reaction is highly dependent on the reaction conditions, particularly the acidity.

Typical EAS Reactions:

Halogenation: Can be achieved under milder, non-acidic conditions (e.g., Br₂ in CCl₄) to favor substitution ortho to the amine.

Nitration: Typically requires strong acid (H₂SO₄/HNO₃), which would protonate the amine, leading to substitution ortho to the alkoxy group (meta to the anilinium group). lumenlearning.com

Friedel-Crafts Reactions: The Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts alkylation and acylation will complex strongly with the Lewis basic amine, deactivating the ring and generally preventing the reaction from occurring. wikipedia.org Protection of the amine group, for example as an amide, is usually necessary. An acetamido group is still ortho-, para-directing but is less activating than a free amine, allowing for more controlled reactions.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org

In 4-[2-(4-Morpholinyl)ethoxy]aniline, several potential DMGs exist:

The Primary Amine: A free amine is too acidic and would be deprotonated by the organolithium reagent. It must first be converted to a more effective DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc). nih.gov These protected amine groups are excellent DMGs.

The Ether Oxygen: Alkoxy groups can function as DMGs, although they are generally weaker than amide or carbamate groups. acs.org

The Morpholine (B109124) Nitrogen: A tertiary amine can also act as a DMG. wikipedia.org

A hierarchy of DMG strength has been established, with amides and carbamates being significantly more powerful than ethers or tertiary amines. baranlab.orgnih.gov Therefore, if the primary amine is protected as a carbamate, metalation would be expected to occur exclusively at the position ortho to this group. If the amine is unprotected and a strong enough base is used to perform a double deprotonation, the resulting anilide could direct lithiation. The ether oxygen could potentially direct lithiation to position 3, but this is less likely in the presence of a more powerful directing group.

Ether Linkage Stability, Cleavage Reactions, and Functionalization

Aryl ether C-O bonds are generally robust and resistant to cleavage under many reaction conditions. acs.orgrsc.org

Stability: The ether linkage in 4-[2-(4-Morpholinyl)ethoxy]aniline is stable to most common organic reagents, including mild acids, bases, and many oxidizing and reducing agents. This stability is a key feature of poly(aryl ether) polymers, which are known for their durability. rsc.org

Cleavage Reactions: Cleavage of the aryl ether bond typically requires harsh conditions or specific catalytic systems.

Acidic Cleavage: Strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave aryl ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the less hindered alkyl carbon (an Sₙ2 mechanism), yielding the corresponding phenol (B47542) and an alkyl halide. wikipedia.org

Catalytic Cleavage: Significant research, particularly in the context of lignin (B12514952) depolymerization, has focused on the catalytic cleavage of aryl ether bonds. rsc.orgrsc.org This can involve various transition metal catalysts, often in combination with a reducing agent (hydrogenolysis) or a Lewis acid. nih.gov Nickel-catalyzed cross-coupling reactions are particularly effective for activating and cleaving C(aryl)–O bonds, allowing the ether to be replaced with other functional groups. acs.org

Functionalization: While direct functionalization of the ether linkage itself is uncommon, reactions can be performed on the atoms adjacent to the ether.

α-Functionalization: Recent developments in photoredox catalysis have enabled the C-H functionalization of the carbon alpha to the ether oxygen (the -O-CH₂- group). rsc.orgresearchgate.net This allows for the formation of new C-C bonds at this position.

Synthesis: The ether linkage itself is typically formed via a Williamson ether synthesis or a copper- or palladium-catalyzed coupling of the corresponding phenol with an appropriate alkyl halide. acs.orgorganic-chemistry.org

Reactivity of the Morpholine Ring System and Potential Transformations

The chemical behavior of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025) is dictated by its constituent functional groups: a primary aromatic amine, an ether linkage, and a morpholine ring. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine function, exhibits reactivity characteristic of secondary amines. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to analogous cyclic amines like piperidine (B6355638). wikipedia.org In the dihydrochloride salt form, both the aniline and morpholine nitrogen atoms are protonated, significantly reducing their nucleophilicity. For the morpholine ring to participate in reactions, it must typically be converted to its free base form.

Once deprotonated, the nitrogen atom of the morpholine ring can undergo a variety of chemical transformations. These reactions are crucial for modifying the properties of the parent molecule and for its use in further synthetic applications.

Key Transformations of the Morpholine Ring:

N-Alkylation: The secondary amine of the morpholine ring can be alkylated using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions, to yield quaternary ammonium (B1175870) salts or N-substituted morpholine derivatives. researchgate.netresearchgate.net This functionalization can alter the molecule's solubility and biological activity.

N-Acylation: Reaction with acylating agents like acyl chlorides, anhydrides, or carboxylic acids results in the formation of N-acylmorpholine derivatives. google.comgoogle.com This transformation is often used to introduce new functional groups or to protect the nitrogen during other synthetic steps. For example, reaction with acetic anhydride would yield N-acetylmorpholine. google.com

Ring-Opening Reactions: Under specific conditions, such as reaction with difluorocarbene precursors or via single electron transfer photooxidation, the morpholine ring can be cleaved. nih.gov These reactions can lead to valuable acyclic intermediates that can be used for further skeletal diversification. nih.gov

Formation of Enamines: Morpholine is commonly used to generate enamines through its reaction with ketones or aldehydes. wikipedia.org This reactivity could be harnessed to create complex carbon-carbon bonds.

The following table summarizes potential transformations of the morpholine ring system in the free base form of the title compound.

Reaction TypeReagent ClassProduct TypeSignificance
N-AlkylationAlkyl Halides, AlcoholsN-Alkylmorpholinium SaltsModifies solubility and introduces functional groups. researchgate.netresearchgate.net
N-AcylationAcyl Chlorides, AnhydridesN-AcylmorpholinesProtection of the amine, introduction of carbonyl functionality. google.comgoogle.com
Ring OpeningDifluorocarbene PrecursorsAcyclic Amino EthersProvides intermediates for skeletal diversification. nih.gov
Enamine FormationAldehydes, KetonesEnaminesIntermediate for C-C bond formation. wikipedia.org

Role as a Key Synthetic Intermediate in Multi-Step Organic Syntheses

4-[2-(4-Morpholinyl)ethoxy]aniline serves as a valuable bifunctional building block in organic synthesis. The presence of a reactive primary aromatic amine and a modifiable morpholine ring allows for its incorporation into a wide array of more complex molecular architectures.

The aniline moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, which are versatile intermediates for a variety of cyclization and substitution reactions. The 4-[2-(4-morpholinyl)ethoxy] substituent remains intact during many of these transformations, imparting its specific physicochemical properties to the final heterocyclic system.

Examples of Heterocyclic Systems Derivable from the Aniline Moiety:

Quinolines: Substituted anilines are common starting materials for the synthesis of the quinoline (B57606) scaffold, a core structure in many pharmaceuticals. iipseries.orgpharmaguideline.com Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses utilize the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones, respectively, under acidic conditions to construct the quinoline ring system. iipseries.orgorganic-chemistry.org The 4-[2-(4-morpholinyl)ethoxy]aniline could be employed in these reactions to produce quinolines bearing the morpholinylethoxy side chain at the 6-position.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an aniline derivative with a carboxylic acid or aldehyde, typically requiring an ortho-diamine. organic-chemistry.orgrsc.org However, modern synthetic methods, such as iridium(III)-catalyzed C-H activation and annulation with dioxazolones, allow for the direct synthesis of benzimidazoles from aniline derivatives. acs.org Alternatively, the aniline can be a component in multi-step sequences leading to ortho-phenylenediamines, which are then cyclized to form the benzimidazole (B57391) ring. pcbiochemres.comresearchgate.net

The versatility of the aniline group allows this compound to be a precursor to a diverse range of polyfunctional molecules where the morpholine-containing side chain can influence properties such as solubility, receptor binding, and metabolic stability.

The defined geometry and hydrogen-bonding capabilities of 4-[2-(4-Morpholinyl)ethoxy]aniline make it a potential candidate as a building block, or "linker," in the construction of higher-order structures like metal-organic frameworks (MOFs) and supramolecular assemblies.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net While the aniline group itself is not typically the primary coordinating group for MOF construction, it can be readily modified to include carboxylate, pyridyl, or other coordinating functions that are essential for MOF synthesis. ossila.com The length and flexibility of the 2-(4-morpholinyl)ethoxy chain, along with the potential for the morpholine oxygen or nitrogen to act as a secondary binding site, could influence the resulting framework's topology, pore size, and functionality. nih.gov The aniline could be diazotized and converted to a carboxylic acid or a halogen, which could then participate in cross-coupling reactions to install appropriate coordinating groups.

Molecular Interactions of 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride in Chemical Systems

Solvent-Solute Interactions and Solvation Shell Dynamics

The solvation of 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride (B599025) in various solvents would be dictated by the polarity and hydrogen-bonding capabilities of both the solute and the solvent. The dihydrochloride salt form introduces ionic character, with the two protonated amine sites (the aniline (B41778) nitrogen and the morpholine (B109124) nitrogen) acting as strong hydrogen bond donors.

In protic solvents like water or ethanol, strong ion-dipole interactions would be expected between the positively charged ammonium (B1175870) and morpholinium ions and the negative dipole of the solvent molecules. Hydrogen bonding between the N-H groups and the solvent's oxygen or nitrogen atoms would be a primary driver of solvation. The chloride counter-ions would also be solvated through hydrogen bonding with the solvent's hydrogen atoms. The ether linkage and the morpholine oxygen are hydrogen bond acceptors, further contributing to the molecule's interaction with protic solvents.

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the solvation shell would be organized differently. While ion-dipole interactions would still be significant, the solvent would primarily act as a hydrogen bond acceptor for the N-H groups of the solute.

The dynamics of the solvation shell refer to the rate of exchange of solvent molecules between the first solvation shell and the bulk solvent. For the tightly bound solvent molecules interacting with the charged centers, this exchange is expected to be slower compared to the less specifically interacting solvent molecules around the hydrophobic ethoxy and aniline aromatic regions. Techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations would be required to experimentally and computationally probe these dynamics, but such studies for this specific compound have not been reported.

Supramolecular Assembly and Non-Covalent Interactions in Condensed Phases

In the solid state, 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride would engage in a variety of non-covalent interactions to form a stable crystal lattice. The nature and hierarchy of these interactions would determine the crystal packing and ultimately the material's physical properties.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding would be the most dominant intermolecular force in the crystal structure of this compound. The protonated aniline and morpholine nitrogens are strong hydrogen bond donors, while the chloride ions are strong acceptors. This would likely lead to the formation of extensive charge-assisted hydrogen bonds of the N-H···Cl type. These interactions are known to be particularly strong and directional, often forming robust networks that define the primary structural motifs of the crystal.

Additionally, the morpholine oxygen and the ether oxygen can act as hydrogen bond acceptors, potentially interacting with weaker donors like aromatic C-H groups, or participating in more complex hydrogen bonding schemes if co-formers or solvent molecules are present in the crystal lattice. The specific geometry and connectivity of this hydrogen-bonding network would be a key determinant of the crystal's symmetry and unit cell parameters. Without single-crystal X-ray diffraction data, any description of the hydrogen bonding network remains speculative.

Interactions with Inorganic Surfaces and Engineered Materials

The interaction of this compound with inorganic surfaces would be governed by the chemical nature of the surface. On a hydroxylated surface, such as silica (B1680970) or certain metal oxides, the protonated amine and morpholine groups could form hydrogen bonds with the surface hydroxyl groups. The chloride ions could also interact with positively charged sites on the surface.

The aromatic ring could interact with surfaces through π-orbital overlap, particularly with materials that have complementary electronic properties. The potential for this molecule to act as a linker or surface modifier in engineered materials exists, but would depend on the specific application and the nature of the material. For instance, its ability to bind to metal surfaces could be explored in the context of corrosion inhibition or nanoparticle functionalization. However, no such studies have been published.

Co-crystallization Strategies and Formation of Multi-Component Crystalline Systems

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound. For this compound, co-crystallization could be explored with various co-formers. Given that the primary hydrogen bond donors are already engaged in strong interactions with the chloride ions, suitable co-formers would likely be strong hydrogen bond acceptors that can compete with or complement the existing interactions.

For the neutral free base, 4-[2-(4-Morpholinyl)ethoxy]aniline, a wider range of co-formers, particularly carboxylic acids, could be used to form co-crystals or salts. The formation of a co-crystal versus a salt would depend on the pKa difference between the aniline/morpholine nitrogens and the acidic co-former.

Strategies for co-crystal screening would involve techniques like liquid-assisted grinding, solution evaporation, or slurry crystallization. The resulting multi-component systems would exhibit different crystal structures and potentially altered properties such as solubility, stability, and melting point. To date, no reports of co-crystals involving this specific aniline derivative are available in the literature.

Investigation of Self-Assembly Processes for Controlled Chemical Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. For an amphiphilic molecule like this compound, self-assembly in solution could potentially lead to the formation of micelles or other aggregates. The charged, polar head group (the protonated aniline and morpholine) and the more non-polar tail (the ethoxy-aniline moiety) provide the basis for such behavior.

The critical micelle concentration (CMC) and the morphology of the resulting aggregates would be influenced by factors such as solvent, temperature, and the presence of electrolytes. In the solid state, the interplay of hydrogen bonding and π-stacking could be harnessed to design specific crystalline architectures, a concept central to crystal engineering. However, without experimental data, the self-assembly behavior of this compound remains an area for future investigation.

Applications of 4 2 4 Morpholinyl Ethoxy Aniline Dihydrochloride in Chemical Technology and Materials Science

Utilization as a Monomer or Crosslinker in Polymer Chemistry

The presence of a primary aromatic amine group makes 4-[2-(4-Morpholinyl)ethoxy]aniline a prime candidate for participation in step-growth polymerization processes. The dihydrochloride (B599025) form would typically be neutralized to the free amine before use in such applications.

Aromatic amines are fundamental precursors in the synthesis of polyureas and can also be used in polyurethane formulations. researchgate.netmdpi.com The primary amine groups of 4-[2-(4-Morpholinyl)ethoxy]aniline can react with isocyanate groups (-NCO) to form urea (B33335) linkages. When reacted with diisocyanates, this diamine can act as a chain extender, contributing to the hard segment of polyureas and polyurethanes, thereby influencing the final mechanical and thermal properties of the polymer. mdpi.comresearchgate.net The incorporation of the morpholine (B109124) and ethoxy groups can impart unique characteristics to the resulting polymer, such as improved flexibility, solubility, and potentially altered surface properties.

The general reaction for polyurea formation is as follows:

OCN-R-NCO (Diisocyanate) + H₂N-R'-NH₂ (Diamine) → [-CO-NH-R-NH-CO-NH-R'-NH-]n (Polyurea)

The morpholine moiety, in particular, can introduce a degree of hydrophilicity and may affect the hydrogen bonding within the polymer matrix, which in turn influences properties like water absorption and segmental mixing.

Table 1: Potential Diisocyanate Reactants for Polymerization with 4-[2-(4-Morpholinyl)ethoxy]aniline

Diisocyanate Chemical Structure Potential Polymer Property Influence
Toluene diisocyanate (TDI) Aromatic High modulus, good thermal properties
Methylene (B1212753) diphenyl diisocyanate (MDI) Aromatic Excellent mechanical strength and toughness
Hexamethylene diisocyanate (HDI) Aliphatic Good flexibility, UV stability

This table presents potential reactants based on general principles of polyurethane and polyurea chemistry. Specific outcomes would require experimental verification.

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins. nih.govthreebond.co.jp The active hydrogens on the primary amine group of 4-[2-(4-Morpholinyl)ethoxy]aniline can react with the epoxide rings of epoxy resins, leading to the formation of a cross-linked thermoset polymer network. researchgate.net This reaction typically proceeds via a nucleophilic addition mechanism.

The general curing reaction is as follows:

R-NH₂ (Amine) + 2(CH₂OCH)R' (Epoxy Resin) → R-N[(CH₂CH(OH))R']₂ (Cross-linked Polymer)

As a curing agent, 4-[2-(4-Morpholinyl)ethoxy]aniline would contribute to the thermal and chemical resistance of the cured epoxy. nih.gov The morpholine group could potentially enhance adhesion to certain substrates and modify the resin's viscosity and curing profile. silverfernchemical.com The flexibility of the ethoxy chain may also impart improved impact strength to the final cured material. mdpi.com The rate of curing and the final glass transition temperature (Tg) of the epoxy system would be dependent on the specific epoxy resin used and the curing conditions. scholaris.ca

Table 2: Representative Epoxy Resins for Curing with Aromatic Amines

Epoxy Resin Type Common Example Key Characteristics of Cured System
Bisphenol A diglycidyl ether (DGEBA) EPON™ 828 Good mechanical properties, widely used
Bisphenol F diglycidyl ether (DGEBF) - Lower viscosity, better chemical resistance
Novolac Epoxy Resins - High crosslink density, excellent thermal and chemical resistance

This table provides examples of epoxy resins that are typically cured with aromatic amines. The performance with 4-[2-(4-Morpholinyl)ethoxy]aniline would need to be experimentally determined.

Application in Dye and Pigment Chemistry as a Chromophore Precursor or Modifier

Aromatic amines are foundational components in the synthesis of azo dyes, which constitute a large and important class of colorants. nih.govjbiochemtech.com The primary aromatic amine group of 4-[2-(4-Morpholinyl)ethoxy]aniline can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo dye. ijirset.comnih.gov

The general two-step process for azo dye synthesis is:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

The final color of the dye is determined by the electronic properties of both the diazo component (derived from 4-[2-(4-Morpholinyl)ethoxy]aniline) and the coupling component. The morpholinylethoxy group would act as an auxochrome, a group that modifies the color and solubility of the dye molecule. nih.gov Its electron-donating nature through the ether oxygen could lead to a bathochromic (deepening of color) shift. The morpholine group could also enhance the solubility of the dye in certain solvents.

Role as a Chemical Intermediate in Agrochemical Development and Specialty Chemicals

Morpholine and its derivatives are recognized for their broad range of biological activities and are utilized in the synthesis of various agrochemicals, including fungicides and herbicides. nbinno.come3s-conferences.orgacs.orgresearchgate.netnih.gov The morpholine moiety is a key structural feature in several systemic fungicides. nbinno.com Therefore, 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential pesticidal or herbicidal properties. acs.orgnih.gov The aniline part of the molecule provides a reactive handle for further chemical transformations to build the final active ingredient.

In the realm of specialty chemicals, this compound can be used as a starting material for the synthesis of a variety of organic molecules. Its bifunctional nature (amine and morpholine) allows for a range of chemical modifications, leading to the production of antioxidants, corrosion inhibitors, and other performance-enhancing additives. silverfernchemical.comchemicalbook.com

Contribution to Advanced Materials Design and Fabrication

The unique combination of functional groups in this compound makes it a candidate for incorporation into advanced materials to impart specific properties.

Similarly, in adhesives and resins, its role as a crosslinker or chain extender can be leveraged to tailor the properties of the final product. researchgate.netspecialchem.com For instance, in epoxy adhesives, it can contribute to bond strength and durability. In resins, it can be used to modify the polymer backbone to achieve desired thermal or mechanical properties. The presence of the aniline group suggests potential for creating conductive resins through polymerization, as aniline and its derivatives are precursors to conducting polymers. researchgate.netrsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Toluene diisocyanate (TDI)
Methylene diphenyl diisocyanate (MDI)
Hexamethylene diisocyanate (HDI)
Isophorone diisocyanate (IPDI)
Bisphenol A diglycidyl ether (DGEBA)
Bisphenol F diglycidyl ether (DGEBF)
Nitrous acid

Precursors for Optoelectronic Materials or Organic Semiconductors

The development of novel organic semiconductors is a cornerstone of next-generation electronics, offering advantages such as mechanical flexibility, low cost, and tunable properties. youtube.comsigmaaldrich.com Aniline and its derivatives have historically been pivotal in this field, most notably as the monomer for polyaniline (PANI), one of the most studied conducting polymers. wikipedia.orgresearchgate.net The electronic properties of polyaniline can be significantly altered by introducing substituents onto the aniline ring, which can affect the polymer's solubility, processability, and conductivity. researchgate.net

The structure of 4-[2-(4-Morpholinyl)ethoxy]aniline suggests its potential as a monomer for a substituted polyaniline. The polymerization would likely proceed through the aniline's amino group and positions on the aromatic ring, creating a conjugated polymer backbone essential for charge transport.

Potential Influence of Substituents:

Ethoxy Linker: The electron-donating nature of the ethoxy group (-OCH2CH2-) attached to the aniline ring could increase the electron density of the polymer backbone. This, in turn, may influence the polymer's oxidation potential and its electronic band gap, a critical parameter for semiconductor performance. researchgate.net

Morpholine Group: The terminal morpholine group is a relatively bulky and polar substituent. Its presence could significantly enhance the solubility of the resulting polymer in common organic solvents. researchgate.net Improved solubility is a major advantage for the fabrication of thin-film devices, as it allows for solution-based processing techniques like spin-coating or inkjet printing. sigmaaldrich.com This enhanced processability is a key challenge in the field of organic electronics. researchgate.net Furthermore, the morpholine moiety could influence the solid-state packing of the polymer chains, which has a direct impact on charge carrier mobility.

The resulting polymer, a poly(4-[2-(4-Morpholinyl)ethoxy]aniline), could exhibit a unique combination of electronic and physical properties, making it a candidate for applications such as:

Organic Field-Effect Transistors (OFETs): The active layer in these devices requires solution-processable semiconductors with good charge mobility.

Electrochromic Devices: The redox activity of the polyaniline backbone, potentially modulated by the substituents, could lead to materials that change color upon application of an electrical potential.

Sensors: The morpholine group, with its heteroatoms, could provide specific binding sites for analytes, leading to changes in the polymer's conductivity upon exposure to certain chemicals. researchgate.net

Structural Feature Potential Impact on Organic Semiconductor Properties
Aniline CoreForms the conjugated polymer backbone necessary for charge transport.
Ethoxy LinkerElectron-donating group, may lower the oxidation potential and tune the band gap.
Morpholine GroupEnhances solubility and processability, may influence solid-state morphology.

Exploration of Catalytic Applications and Ligand Precursor Potential

The molecular architecture of this compound also suggests its potential utility in the field of catalysis, primarily as a precursor to sophisticated ligands for transition metal catalysts.

The compound possesses multiple potential coordination sites: the nitrogen atom of the aniline group, the nitrogen and oxygen atoms of the morpholine ring, and the oxygen atom of the ethoxy linker. This multi-dentate character is a desirable feature in ligand design, as it can lead to the formation of stable metal complexes with well-defined geometries.

Potential as a Ligand Precursor:

Aniline derivatives are widely used in the synthesis of ligands for a variety of catalytic reactions, including cross-coupling reactions. nih.govacs.org The amino group can be readily functionalized to create more complex ligand structures, such as Schiff bases or phosphine-amines.

The presence of both a "soft" aniline nitrogen and "harder" ether and morpholine oxygen/nitrogen donors makes this molecule an interesting candidate for creating ligands that can stabilize a range of metal centers. For instance, such a ligand could be used in:

Palladium-Catalyzed Cross-Coupling Reactions: These are fundamental reactions in organic synthesis, and the performance of the catalyst is highly dependent on the nature of the ligand. A ligand derived from this compound could influence the selectivity and efficiency of such reactions. nih.govacs.org

Oxidation Catalysis: The ability to stabilize transition metals in various oxidation states is crucial for oxidation catalysts. The diverse donor set in this molecule could be beneficial in this regard. acs.org

Polymerization Catalysis: Ligands play a key role in defining the properties of the resulting polymer in metal-catalyzed polymerization reactions.

Potential Coordination Site Atom Type Potential Role in Catalysis
Aniline NitrogenSoft DonorCoordination to late transition metals (e.g., Pd, Ru).
Ether OxygenHard DonorCoordination to early transition metals or stabilization of higher oxidation states.
Morpholine NitrogenHard/Borderline DonorCan provide an additional coordination site, influencing complex geometry and stability.
Morpholine OxygenHard DonorPotential for chelation, enhancing complex stability.

Furthermore, the morpholine moiety itself is found in some organocatalysts. frontiersin.org While this compound is not a catalyst in its own right, it could serve as a scaffold for the synthesis of new chiral or achiral organocatalysts. The aniline group provides a convenient handle for further chemical modification to introduce catalytically active functionalities. The morpholine ring, while generally less reactive than pyrrolidine (B122466) or piperidine (B6355638) in enamine catalysis, can still be a crucial component in designing effective catalysts. frontiersin.org

Q & A

Q. What are the established synthetic routes for 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride, and how can purity be ensured?

A common approach involves nucleophilic substitution between 4-chloroaniline derivatives and morpholine-containing ethoxy groups under alkaline conditions, followed by dihydrochloride salt formation via HCl treatment . Key steps include:

  • Reaction optimization : Adjusting molar ratios (e.g., 1:1.2 for amine-to-morpholine derivatives) and refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1).
  • Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N ±0.3% theoretical) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (e.g., δ 3.6–4.0 ppm for morpholine-OCH₂ protons) and FT-IR (N-H stretch at ~3300 cm⁻¹, C-O-C at 1100 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction to resolve hydrogen-bonding patterns (e.g., NH⁺⋯Cl⁻ interactions) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 237.3) .

Q. How do environmental factors influence its stability during storage?

  • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10) via morpholine ring cleavage.
  • Temperature : Store at RT (short-term) or 4°C (long-term); avoid >40°C to prevent decomposition.
  • Light exposure : Protect from UV light to avoid photolytic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?

  • Byproduct identification : Use LC-MS/MS to detect impurities (e.g., unreacted 4-chloroaniline or over-alkylated products).
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-morpholine) to track reaction pathways .
  • Kinetic studies : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to optimize time/temperature .

Q. What methodologies elucidate its interactions with biological targets (e.g., enzymes or receptors)?

  • Biophysical assays : Surface plasmon resonance (SPR) for binding affinity (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases or GPCRs) .
  • In vitro studies : Radiolabeled analogs (³H/¹⁴C) for uptake/efflux kinetics in cell lines .

Q. How can analytical methods be optimized for trace impurity detection?

  • Sensitivity enhancement : Use UHPLC with sub-2µm particles and MS detection (LOQ ≤0.1%).
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (RSD <2%), and robustness .
  • Hyphenated techniques : LC-NMR for structural elucidation of unknown impurities .

Q. What strategies mitigate hygroscopicity during formulation studies?

  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).
  • Packaging : Use desiccated vials with nitrogen overlays.
  • Moisture analysis : Karl Fischer titration to quantify water content (<1% w/w) .

Q. How is this compound applied in cross-disciplinary research?

  • Drug development : As a linker in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
  • Polymer science : Functionalize conductive polymers (e.g., polyaniline) for sensor applications .
  • Material science : Modify metal-organic frameworks (MOFs) for gas adsorption .

Q. What frameworks ensure data validity in mechanistic or applied studies?

  • Theoretical grounding : Align hypotheses with existing models (e.g., ligand-receptor interaction theories) .
  • Replicability : Perform triplicate experiments with independent batches.
  • Cross-validation : Collaborate with external labs for inter-laboratory reproducibility testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.